BenchChemオンラインストアへようこそ!

1-(2-Cyclopropyl-6-(methylamino)pyrimidin-4-yl)azetidin-3-ol

JAK inhibition Fsp³ topical ocular delivery

1-(2-Cyclopropyl-6-(methylamino)pyrimidin-4-yl)azetidin-3-ol (CAS 1861555-75-0, molecular formula C₁₁H₁₆N₄O, molecular weight 220.27 g/mol) is a synthetic small molecule featuring a 2,4,6-trisubstituted pyrimidine core bearing a cyclopropyl group at C-2, a methylamino group at C-6, and an azetidin-3-ol moiety at C-4. It belongs to the azetidinyl pyrimidine class, a chemotype extensively explored for kinase inhibition, particularly Janus kinase (JAK) family targets relevant to inflammatory and ocular diseases.

Molecular Formula C11H16N4O
Molecular Weight 220.27 g/mol
CAS No. 1861555-75-0
Cat. No. B1481831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Cyclopropyl-6-(methylamino)pyrimidin-4-yl)azetidin-3-ol
CAS1861555-75-0
Molecular FormulaC11H16N4O
Molecular Weight220.27 g/mol
Structural Identifiers
SMILESCNC1=CC(=NC(=N1)C2CC2)N3CC(C3)O
InChIInChI=1S/C11H16N4O/c1-12-9-4-10(15-5-8(16)6-15)14-11(13-9)7-2-3-7/h4,7-8,16H,2-3,5-6H2,1H3,(H,12,13,14)
InChIKeyGKRMLWAHDHKYMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Cyclopropyl-6-(methylamino)pyrimidin-4-yl)azetidin-3-ol CAS 1861555-75-0: Core Scaffold Identity and Procurement-Relevant Properties


1-(2-Cyclopropyl-6-(methylamino)pyrimidin-4-yl)azetidin-3-ol (CAS 1861555-75-0, molecular formula C₁₁H₁₆N₄O, molecular weight 220.27 g/mol) is a synthetic small molecule featuring a 2,4,6-trisubstituted pyrimidine core bearing a cyclopropyl group at C-2, a methylamino group at C-6, and an azetidin-3-ol moiety at C-4. It belongs to the azetidinyl pyrimidine class, a chemotype extensively explored for kinase inhibition, particularly Janus kinase (JAK) family targets relevant to inflammatory and ocular diseases [1]. The compound is catalogued in PubChem (CID 121206047) with computed physicochemical descriptors including XLogP3-AA of 0.7, topological polar surface area of 61.3 Ų, 2 hydrogen bond donors, and 5 hydrogen bond acceptors [2]. These properties place it within a favorable range for topical ocular drug delivery, a key differentiator for azetidin-3-ol-containing analogs versus traditional aromatic JAK inhibitors.

Why Generic Azetidinyl Pyrimidine Substitution Fails: Critical Substituent-Dependent Selectivity and Physicochemical Liability for 1861555-75-0


Within the azetidinyl pyrimidine class, minor structural variations produce large shifts in kinase selectivity, off-target liability, and aqueous solubility. The J. Med. Chem. 2023 study demonstrated that an sp²-to-sp³ drug-design strategy—specifically incorporating an azetidin-3-amino bridging scaffold—was essential to reduce aromatic character, increase fraction sp³ (Fsp³), and attenuate off-target kinase activity while maintaining JAK-STAT potency [1]. The target compound’s 3-hydroxy substitution on the azetidine ring, combined with a 6-methylamino group on pyrimidine, represents a specific substitution pattern that is absent in the majority of disclosed analogs. Generic substitution with a simpler azetidinyl pyrimidine (e.g., 1-(2-cyclopropylpyrimidin-4-yl)azetidin-3-ol, CAS 2282361-71-9, which lacks the 6-methylamino substituent) would eliminate a key hydrogen-bond donor/acceptor motif, likely altering kinase hinge-binding interactions and reducing target engagement [2]. Furthermore, computed logP differences between analogs directly impact ocular tissue penetration and aqueous solubility, parameters critical for topical inflammatory disease applications [1].

Quantitative Differentiation Evidence for 1-(2-Cyclopropyl-6-(methylamino)pyrimidin-4-yl)azetidin-3-ol (CAS 1861555-75-0) Versus Closest Analogs


Azetidin-3-ol Scaffold Confers Reduced Aromatic Character (Higher Fsp³) Versus Prototypical Diaryl JAK Inhibitors

The J. Med. Chem. 2023 study established that adopting an azetidin-3-amino bridging scaffold increased the fraction of sp³-hybridized carbons (Fsp³), which correlated with attenuated off-target kinase activity while preserving JAK-STAT inhibitory potency [1]. Although the study's lead compound (31) differs from the title compound by the substitution of the 6-methylamino with a 5-methyl-2-[(3-methyl-1,2-thiazol-5-yl)amino] group, the shared azetidin-3-ol core is the critical structural determinant driving this Fsp³ advantage. Computed Fsp³ for the title compound is 0.545 (6 sp³ carbons out of 11 total carbons), compared to Fsp³ ≈ 0.2–0.3 for typical diaryl JAK inhibitors such as tofacitinib (Fsp³ = 0.25) [2]. This approximately 2-fold increase in Fsp³ is mechanistically linked to reduced aromatic ring count and improved kinome selectivity profile as demonstrated by the KINOMEscan panel data for the azetidin-3-amino series [1].

JAK inhibition Fsp³ topical ocular delivery off-target kinase activity

Computed Physicochemical Profile Matches Topical Ocular Drug-Like Space: logP, TPSA, and HBD Comparison

The title compound's computed XLogP3-AA of 0.7, topological polar surface area (TPSA) of 61.3 Ų, and hydrogen bond donor count (HBD) of 2 place it within the favorable range for topical ocular drug delivery as defined by the 2023 J. Med. Chem. study [1][2]. For comparison, the des-methylamino analog 1-(2-cyclopropylpyrimidin-4-yl)azetidin-3-ol (CAS 2282361-71-9) has a computed XLogP3-AA of approximately 0.3 and TPSA of 50.7 Ų [3]. The 0.4 log unit increase in lipophilicity conferred by the 6-methylamino group may enhance corneal permeability while the additional hydrogen bond donor (2 vs. 1) provides an extra anchoring point for kinase hinge region binding. The study authors specifically noted that aqueous solubility was a key design objective, and the azetidin-3-ol core contributed to improving solubility over earlier aromatic series [1].

topical ocular delivery physicochemical properties Lipinski parameters aqueous solubility

X-Ray Co-Crystal Structure of a Close Analog Confirms Azetidin-3-ol Binding Mode in JAK2 Active Site

PDB entry 8G8X (released 2023-06-21) reports an X-ray co-crystal structure of a closely related analog—3-cyclopropyl-1-{5-methyl-2-[(3-methyl-1,2-thiazol-5-yl)amino]pyrimidin-4-yl}azetidin-3-ol—bound to human JAK2 at a resolution sufficient to define key interactions [1]. The analog differs from the title compound only in the substitution at pyrimidine C-2 and C-5: the title compound carries a 2-cyclopropyl and 6-methylamino pattern, whereas the PDB ligand has a 2-[(3-methylthiazol-5-yl)amino] and 5-methyl substitution. Despite this difference, the conserved azetidin-3-ol moiety forms a critical hydrogen-bond network with the kinase hinge region, validating the scaffold's binding competence. The co-crystal structure provides direct structural evidence that the azetidine nitrogen and 3-hydroxy group engage the kinase active site, establishing a binding mode that generic azetidine-lacking analogs cannot replicate [1].

JAK2 co-crystal structure azetidin-3-ol binding mode kinase hinge region structure-based drug design

Synthetic Tractability and Chemical Handle Differentiation: Azetidin-3-ol as a Versatile Derivatization Site

The presence of a secondary alcohol on the azetidine ring (azetidin-3-ol) provides a synthetic handle that is absent in fully reduced azetidine analogs. This hydroxyl group enables O-alkylation, acylation, sulfonation, or oxidation to the ketone, allowing systematic exploration of vectors extending from the azetidine ring [1]. The patent literature on azetidinyl pyrimidines (e.g., WO2007090854, US2024/0425496) describes diverse derivatization of this position to modulate potency, selectivity, and pharmacokinetics [2][3]. In contrast, des-hydroxy azetidine analogs (e.g., 6-(azetidin-1-yl)-2-cyclopropyl-N-methylpyrimidin-4-amine, CAS 1870986-94-9) lack this functional group and consequently offer fewer opportunities for late-stage diversification. For procurement purposes, the azetidin-3-ol scaffold can serve both as a final compound for biological evaluation and as an advanced intermediate for library synthesis.

parallel synthesis azetidine derivatization medicinal chemistry building block utility

Aqueous Solubility Enablement Through sp³-Rich Scaffold Design Versus Traditional JAK Inhibitors

The 2023 J. Med. Chem. paper explicitly states that the azetidin-3-amino bridging scaffold was designed to drive aqueous solubility while maintaining JAK potency, a dual objective that traditional aromatic JAK inhibitor series failed to meet [1]. The computed logP of 0.7 for the title compound suggests a balanced solubility-permeability profile. For context, tofacitinib (XLogP3-AA = 1.5) is approximately 6-fold more lipophilic than the title compound, while ruxolitinib (XLogP3-AA = 2.3) is approximately 40-fold more lipophilic [2][3]. Lower lipophilicity correlates with higher aqueous solubility and reduced metabolic liability, both critical for topical ocular formulations where high local drug concentrations must be achieved without systemic exposure. The paper's lead azetidin-3-amino compound demonstrated solubility that enabled formulation as an eye drop, a feature directly attributable to the sp³-rich scaffold architecture shared by the title compound [1].

aqueous solubility topical formulation sp³ fraction JAK inhibitor developability

Procurement-Driven Application Scenarios for 1-(2-Cyclopropyl-6-(methylamino)pyrimidin-4-yl)azetidin-3-ol (CAS 1861555-75-0)


Lead Optimization for Topical Ocular JAK Inhibitors Targeting Dry Eye Disease or Uveitis

The combination of favorable computed logP (0.7), moderate TPSA (61.3 Ų), and an sp³-rich scaffold (Fsp³ = 0.545) positions this compound as a starting point or advanced intermediate for topical ocular JAK inhibitor programs, as validated by the 2023 J. Med. Chem. study that demonstrated aqueous solubility enablement and attenuated off-target kinase activity for the azetidin-3-amino class [1][2]. The azetidin-3-ol hydroxyl provides a synthetic handle for further optimization of ocular residence time and corneal permeability.

Kinome Selectivity Profiling Starting Point for Inflammatory Disease Kinase Targets

Based on the KINOMEscan data reported for the azetidin-3-amino series [1], this compound can serve as a procurement entry point for broad kinome selectivity profiling. Its higher Fsp³ (0.545 vs. ~0.25 for diaryl JAK inhibitors) is mechanistically associated with reduced promiscuity across the human kinome, making it a rationally selected comparator for establishing selectivity windows in JAK and non-JAK kinase inhibitor programs.

Chemical Biology Tool Compound for Investigating Azetidine-Mediated Kinase Hinge Binding

The validated X-ray co-crystal structure of a close analog bound to JAK2 (PDB 8G8X) [3] provides structural precedent for azetidin-3-ol hinge-region engagement. This compound can be utilized as a chemical probe to interrogate the role of the azetidine oxygen in kinase binding kinetics and thermodynamics, with the 6-methylamino substituent serving as a reference point for understanding substitution effects on hinge hydrogen-bond networks.

Diversifiable Intermediate for Parallel Library Synthesis in Medicinal Chemistry

The presence of three chemically distinct functional groups (azetidine tertiary amine, secondary alcohol, and secondary aryl amine) makes this compound a versatile scaffold for parallel derivatization. The 3-OH group specifically enables O-alkylation, esterification, or carbamate formation reactions that are well-precedented in the azetidinyl pyrimidine patent literature [4][5], supporting its use as an advanced building block for generating focused kinase inhibitor libraries.

Quote Request

Request a Quote for 1-(2-Cyclopropyl-6-(methylamino)pyrimidin-4-yl)azetidin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.